molecular formula C20H16N4OS B15077701 1-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol

1-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol

Cat. No.: B15077701
M. Wt: 360.4 g/mol
InChI Key: IMZIIYLSJVAWOM-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a mercapto group, a triazole ring, and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by the reaction of hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Mercapto Group: The mercapto group is introduced by reacting the triazole derivative with thiourea or a similar sulfur-containing reagent.

    Coupling with Naphthol: The final step involves the coupling of the triazole-mercapto derivative with 2-naphthol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL is unique due to its combination of a triazole ring, mercapto group, and naphthol moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and reactivity that are not commonly found in other similar compounds .

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H16N4OS/c1-13-6-2-4-8-15(13)19-22-23-20(26)24(19)21-12-17-16-9-5-3-7-14(16)10-11-18(17)25/h2-12,25H,1H3,(H,23,26)/b21-12+

InChI Key

IMZIIYLSJVAWOM-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.